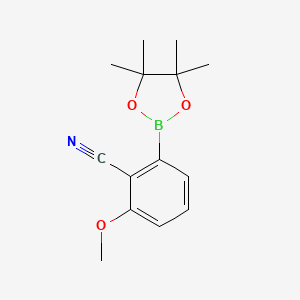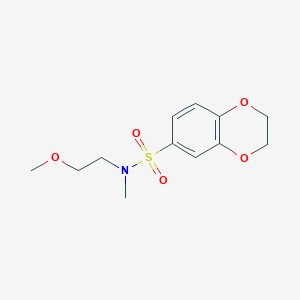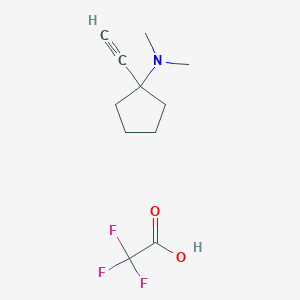
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid is a compound with the molecular formula C11H16F3NO2 and a molecular weight of 251.25 g/mol It is a salt formed from the combination of 1-ethynyl-N,N-dimethylcyclopentan-1-amine and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid typically involves the reaction of 1-ethynyl-N,N-dimethylcyclopentan-1-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may yield various substituted compounds .
Scientific Research Applications
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medical research.
Industry: It is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid include:
- 1-ethynyl-N,N-dimethylcyclopentanamine
- N,N-dimethylcyclopentan-1-amine
- Trifluoroacetic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and chemical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C11H16F3NO2 |
|---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
1-ethynyl-N,N-dimethylcyclopentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H15N.C2HF3O2/c1-4-9(10(2)3)7-5-6-8-9;3-2(4,5)1(6)7/h1H,5-8H2,2-3H3;(H,6,7) |
InChI Key |
CEMYQGILYIHENC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCC1)C#C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


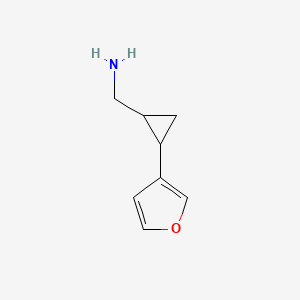
![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
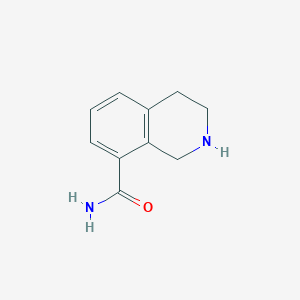
![Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15309529.png)
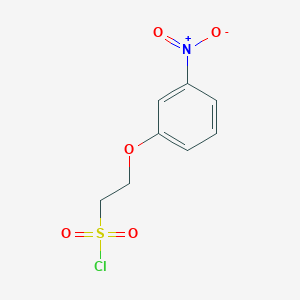

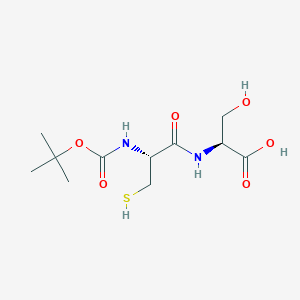
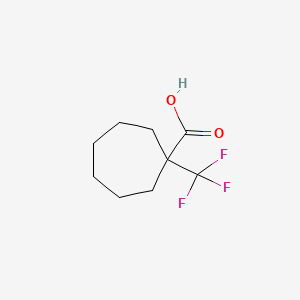
![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
